molecular formula C6H9F5O B1350125 5,5,6,6,6-Pentafluorohexan-1-ol CAS No. 58556-45-9

5,5,6,6,6-Pentafluorohexan-1-ol

Cat. No. B1350125
CAS RN: 58556-45-9
M. Wt: 192.13 g/mol
InChI Key: UEKOJSYLWJADHW-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohexan-1-ol is a chemical compound with the molecular formula C6H9F5O and a molecular weight of 192.1312. It is used in scientific research and offers unique properties, aiding in the development of advanced materials and pharmaceuticals3.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5,5,6,6,6-Pentafluorohexan-1-ol. However, it’s worth noting that the synthesis of such compounds often involves complex chemical reactions and should be carried out by trained professionals in a controlled environment.



Molecular Structure Analysis

The molecular structure of 5,5,6,6,6-Pentafluorohexan-1-ol is represented by the InChI code: 1S/C6H9F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h12H,1-4H21. This indicates that the molecule consists of a hexanol chain where the 5th and 6th carbon atoms are substituted with fluorine atoms.



Chemical Reactions Analysis

Specific chemical reactions involving 5,5,6,6,6-Pentafluorohexan-1-ol are not available in the sources I found. However, as a fluorinated alcohol, it may participate in reactions typical for alcohols and fluorinated compounds.



Physical And Chemical Properties Analysis

5,5,6,6,6-Pentafluorohexan-1-ol has a molecular weight of 192.1312. Other physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.


Scientific Research Applications

Synthesis and Material Chemistry

5,5,6,6,6-Pentafluorohexan-1-ol serves as a precursor or intermediary in various synthetic pathways, contributing to the development of new materials and chemicals. For instance, it has been used in the synthesis of fluorinated quinolines through a one-pot process involving Mannich addition, followed by Friedel-Crafts cyclization, showcasing its utility in creating complex fluorinated compounds (Hosokawa et al., 2008). Additionally, the compound's fluorinated nature makes it a critical component in the study of electron affinities and the chemical behavior of various fluorinated groups, aiding in the understanding of highly reactive and electronegative fluorine-containing materials (Craciun et al., 2010).

Polymer Science and Coatings

In polymer science, 5,5,6,6,6-Pentafluorohexan-1-ol is instrumental in the synthesis of monomers and polymers with specific properties. Research shows its application in creating pentafluoro-λ6-sulfanyl-containing alkadienes, which are valuable as monomers for polymers and coatings, highlighting its versatility in enhancing material properties like resistance to solvents and thermal stability (Brel, 2005).

Electronics and Molecular Electronics

The compound's fluorinated structure has implications in the development of materials for electronic applications. Research into oligothiophenes functionalized with perfluoroalkyl groups, including derivatives of pentafluorohexan-1-ol, indicates their potential in molecular electronics. These materials exhibit unique electronic properties, such as high solid-state fluorescence efficiencies and controlled molecular geometries, which are crucial for the development of advanced electronic devices (Facchetti et al., 2004).

Physical Chemistry and Molecular Structure

The structural and rheological properties of fluorinated alcohols, including 5,5,6,6,6-Pentafluorohexan-1-ol, have been studied to understand the effects of fluorination on molecular behavior. Research indicates that fluorinated alcohols exhibit unique rheological behaviors and structural features, with implications for designing fluids with specific viscosity and density properties (Hetalo et al., 2020).

Environmental and Greenhouse Gas Research

The compound's analogs have been explored for their environmental impact, particularly in relation to greenhouse gases. Studies on sulfur hexafluoride and its analogs, including compounds related to pentafluorohexan-1-ol, contribute to our understanding of greenhouse gas emissions and potential tracing applications in environmental monitoring (Erboy & Smethie, 2022).

Safety And Hazards

5,5,6,6,6-Pentafluorohexan-1-ol may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation4. It should be used only in a well-ventilated area and contact with mist/vapours/spray should be avoided4.


Future Directions

The future directions of 5,5,6,6,6-Pentafluorohexan-1-ol are not specified in the sources I found. However, given its unique properties, it may have potential applications in the development of advanced materials and pharmaceuticals3.


properties

IUPAC Name

5,5,6,6,6-pentafluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKOJSYLWJADHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377823
Record name 5,5,6,6,6-pentafluorohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6,6-Pentafluorohexan-1-ol

CAS RN

58556-45-9
Record name 5,5,6,6,6-pentafluorohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,6,6,6-Pentafluorohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF Gontar, VL Don, EV Igoumnova… - Journal" Fluorine …, 2009 - en.notes.fluorine1.ru
4-(PERFLUOROALKYL)IODBUTANES Page 1 Journal "Fluorine Notes", Volume # 3(64), May - June 2009 4-(PERFLUOROALKYL)IODBUTANES AFGontar, VLDon, EVIgoumnova, SM …
Number of citations: 7 en.notes.fluorine1.ru

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